molecular formula C12H19Cl3N2 B11810114 N-(2-Chlorophenethyl)pyrrolidin-2-amine dihydrochloride

N-(2-Chlorophenethyl)pyrrolidin-2-amine dihydrochloride

Cat. No.: B11810114
M. Wt: 297.6 g/mol
InChI Key: UGSCRKOXHROLAO-UHFFFAOYSA-N
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Description

N-(2-Chlorophenethyl)pyrrolidin-2-amine dihydrochloride (CAS 1188265-89-5) is an organic compound with the molecular formula C₁₂H₁₉Cl₃N₂ and a molecular weight of 297.65 g/mol . It is supplied with a high purity level of ≥95% and should be stored sealed in a dry environment at 2-8°C . This compound is intended for research and further manufacturing applications only and is strictly not for direct human use . While the specific biological targets and full pharmacological profile of this particular compound are not fully detailed in the available literature, research into structurally related compounds, specifically pyrrolidine-containing cathinones, provides some context for potential research directions. Such analogs have been investigated for their potential to inhibit the enzyme acetylcholinesterase (AChE) . Inhibition of AChE affects the cholinergic system, which is involved in cognitive functions, and is a target for research in neurodegenerative conditions . Furthermore, some cathinone derivatives have been studied for their cytotoxic effects and potential to induce neuronal damage, for instance, by increasing reactive oxygen species and disrupting mitochondrial membrane potential in vitro . Researchers should handle this material with care, noting its associated hazard statements which indicate it may be harmful if swallowed and may cause skin and eye irritation .

Properties

Molecular Formula

C12H19Cl3N2

Molecular Weight

297.6 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)ethyl]pyrrolidin-2-amine;dihydrochloride

InChI

InChI=1S/C12H17ClN2.2ClH/c13-11-5-2-1-4-10(11)7-9-15-12-6-3-8-14-12;;/h1-2,4-5,12,14-15H,3,6-9H2;2*1H

InChI Key

UGSCRKOXHROLAO-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)NCCC2=CC=CC=C2Cl.Cl.Cl

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation

Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel achieves efficient imine reduction. For example, hydrogenation of N-benzyl-2-nitromethylene-pyrrolidine at 100°C under 100 kg hydrogen pressure affords 2-aminomethyl-pyrrolidine in 94% yield after deprotection. Adapting this method, 2-chlorophenethyl groups are introduced via Suzuki-Miyaura coupling using arylboronic esters, though yields drop to 31% for highly functionalized analogs.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated couplings enable direct aryl-amine bond formation, bypassing intermediate purification.

Suzuki-Miyaura Coupling

Coupling pyrrolidine boronic esters with 2-chlorophenethyl halides achieves C–C bond formation. For instance, boronic ester 17 (Scheme 2 of) reacts with 3-iodobenzoate under rhodium catalysis to form adduct 18 in 37% yield. However, steric hindrance from the chlorophenyl group necessitates elevated temperatures (100°C) and prolonged reaction times.

Acid-Mediated Deprotection and Salt Formation

Final deprotection and salt formation are critical for isolating the dihydrochloride form.

Boc Group Removal

Trifluoroacetic acid (TFA) in dichloromethane cleaves tert-butoxycarbonyl (Boc) groups quantitatively. For example, deprotection of 28a (Scheme 6 of) with TFA affords 5b in 96% yield. Similarly, BBr₃ in DCM removes benzyl ethers but risks demethylation of chlorophenyl groups.

Hydrochloric Acid Quenching

Treatment of freebase amines with hydrochloric acid in ethanol/water mixtures precipitates dihydrochloride salts. In the patent route, neutralization of 2-aminomethyl-pyrrolidine with potassium hydroxide followed by HCl addition yields the final product.

Analytical Characterization and Yield Optimization

Chromatographic Purification

Preparative HPLC and flash chromatography resolve diastereomers and byproducts. For racemic mixtures (e.g., 5j-m ), chiral columns achieve >20:1 enantiomeric ratios after epimerization with NaOMe.

Spectroscopic Validation

  • NMR : δ 7.3–7.5 ppm (aromatic protons), δ 3.2–3.5 ppm (pyrrolidine CH₂N)

  • LCMS : [M+H]⁺ = 229.1 for freebase, 301.0 for dihydrochloride

  • HPLC : >95% purity after TFA-mediated deprotection.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Scalability
Reductive AminationLactam reduction, hydrogenation82–9495High
Suzuki CouplingBoronic ester cross-coupling31–8790Moderate
C-H ActivationDirect arylation, Ru oxidation19–4585Low
Sonogashira/ClickAlkyne-azide cycloaddition65–9288Moderate

Challenges and Mitigation Strategies

Competing N-Oxidation

Ruthenium-catalyzed oxidations often produce N-oxides, reducing yields. Substituting RuCl₃ with TEMPO/NaOCl minimizes this side reaction.

Epimerization During Deprotection

Forcing conditions (e.g., NaOH/EtOH at 100°C) cause α-center epimerization. Using mild bases (LiOH) or low temperatures retains stereochemistry .

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorophenethyl)pyrrolidin-2-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

N-(2-Chlorophenethyl)pyrrolidin-2-amine dihydrochloride is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its applications in various scientific fields, particularly focusing on its pharmacological properties, synthesis methods, and biological activities.

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Neuropharmacology : The compound may interact with neurotransmitter systems, making it a candidate for studying neurodegenerative diseases. Its structure suggests potential activity as an inhibitor of enzymes involved in neurotransmitter metabolism, such as acetylcholinesterase.
  • Anti-inflammatory Properties : Similar compounds have shown promise as inhibitors of the NLRP3 inflammasome, which plays a critical role in inflammatory responses. This suggests that this compound could be explored for anti-inflammatory applications .
  • Antimicrobial Activity : Preliminary studies on related compounds indicate significant antimicrobial properties against common pathogens, suggesting potential use in treating infections.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological profile of this compound. Research has shown that modifications to the substituents on the pyrrolidine ring can significantly impact potency and selectivity for biological targets. For instance, altering the chlorophenethyl group or introducing other functional groups can enhance inhibitory effects against specific enzymes or receptors .

Cytotoxicity Studies

Investigations into the cytotoxic effects of this compound have shown promising results against various cancer cell lines. Compounds with similar structures demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells, indicating potential for cancer therapy applications.

Enzyme Inhibition

The compound may act as an inhibitor of certain metabolic enzymes relevant to disease progression. For example, studies have highlighted that similar compounds can inhibit acetylcholinesterase activity, which is crucial in neurodegenerative conditions like Alzheimer's disease.

Comparative Analysis with Related Compounds

Compound NameStructureUnique Features
N-(3-Chlorophenyl)pyrrolidin-2-amineC10H13ClN2Different chlorophenyl substitution may affect receptor selectivity
2-(4-Chloroanilino)-pyrrolidineC12H14ClNExhibits distinct biological activities due to different substitution patterns
N-(4-Methylphenyl)-N-[2-(1-naphthyl)ethyl]amineC19H22NGreater lipophilicity due to naphthyl group may influence pharmacokinetics

This table illustrates the diversity within pyrrolidine derivatives and highlights how structural variations can lead to differing biological activities and therapeutic potentials.

Mechanism of Action

The mechanism of action of N-(2-Chlorophenethyl)pyrrolidin-2-amine dihydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Findings :

  • Solubility : Dihydrochloride salts (e.g., 2-(5-bromopyrimidin-2-yl)ethylamine dihydrochloride) are typically water-soluble due to ionic interactions, a property critical for pharmaceutical formulations .
  • Bioactivity : Thonzylamine hydrochloride, a pyrimidine derivative, exhibits antihistaminic activity, suggesting that chlorophenethyl analogs might interact with biological receptors through aromatic stacking .
  • Synthetic Utility : Azoamidine dihydrochlorides (e.g., 2,2’-azobis compounds) are used as water-soluble initiators in polymerization, highlighting the role of dihydrochloride salts in industrial chemistry .

Pyrrolidine Derivatives

Compound Name Molecular Formula Key Modifications Applications Reference
This compound C₁₂H₁₈Cl₃N₂ 2-Chlorophenethyl substitution Not explicitly stated
PF-04455242 hydrochloride C₂₁H₂₈ClN₂O₂S Biphenyl-pyrrolidinylsulfonyl Research compound (unspecified)
2-Acetyl-3,4,5,6-tetrahydro Pyridine Hydrochloride C₇H₁₂ClNO Acetylated pyridine-tetrahydro Synthetic intermediate

Key Findings :

  • Structural Flexibility : Pyrrolidine rings (as in PF-04455242) are often modified with sulfonyl or aromatic groups to enhance binding affinity in drug discovery .
  • Reactivity : Acetylated pyridine derivatives (e.g., 2-Acetyl-3,4,5,6-tetrahydro Pyridine Hydrochloride) demonstrate the versatility of nitrogen-containing heterocycles in organic synthesis .

Research Implications and Limitations

  • Pharmacological Potential: The chlorophenethyl group in this compound may confer affinity for neurotransmitter transporters or receptors, akin to structurally related compounds like Thonzylamine .
  • Synthetic Challenges : The dihydrochloride form complicates purification but improves stability, as seen in industrial azoamidine initiators .
  • Data Gaps : Direct studies on the compound’s pharmacokinetics or toxicity are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

N-(2-Chlorophenethyl)pyrrolidin-2-amine dihydrochloride is a chemical compound that has attracted attention in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C13H16ClN22HClC_{13}H_{16}ClN_2\cdot 2HCl, indicating it contains two hydrochloride ions. The presence of the 2-chlorophenethyl moiety enhances its lipophilicity, which can influence its pharmacokinetic properties and biological interactions. The pyrrolidine ring structure is a common scaffold in drug design, known for its versatility and ability to interact with various biological targets.

Biological Activity

The specific biological activities of this compound have not been fully elucidated. However, compounds with similar structures have demonstrated a range of biological activities, suggesting potential therapeutic uses:

  • Antioxidant Activity : Pyrrolidine derivatives are often associated with antioxidant properties, which may protect cells from oxidative stress.
  • Anti-inflammatory Effects : Some studies indicate that pyrrolidine compounds can modulate inflammatory pathways, making them candidates for treating inflammatory diseases.
  • Antimicrobial Properties : Similar compounds have shown effectiveness against various pathogens, including bacteria and fungi.
  • Anticancer Potential : Certain pyrrolidine derivatives have been explored for their ability to inhibit cancer cell proliferation through various mechanisms.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound involves examining how modifications to the basic structure influence its biological activity. A comparative analysis of similar compounds reveals:

Compound NameStructureUnique Features
N-(3-Chlorophenyl)pyrrolidin-2-amineC10H13ClN2Different chlorophenyl substitution may affect receptor selectivity.
2-(4-Chloroanilino)-pyrrolidineC12H14ClNExhibits distinct biological activities due to different substitution patterns.
N-(4-Methylphenyl)-N-[2-(1-naphthyl)ethyl]amineC19H22NGreater lipophilicity due to naphthyl group may influence pharmacokinetics.

This table illustrates the diversity within pyrrolidine derivatives and highlights how specific substituents can alter biological properties.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Direct Amine Synthesis : Reaction of pyrrolidine with 2-chlorophenethyl halides.
  • Pyrrolidine Ring Formation : Utilizing cyclization reactions involving appropriate precursors to form the pyrrolidine ring followed by substitution with the chlorophenethyl group.

These methods demonstrate the compound's versatility in synthesis and potential for structural modifications to enhance biological activity.

Case Studies and Research Findings

Several studies have investigated the biological properties of pyrrolidine derivatives:

  • Antioxidant Studies : Research has shown that certain pyrrolidine derivatives exhibit significant antioxidant activity, reducing oxidative stress markers in vitro.
  • Anti-inflammatory Research : Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines in cell culture models, suggesting potential applications in treating inflammatory diseases.
  • Antimicrobial Efficacy : A study demonstrated that pyrrolidine-based compounds displayed antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents.
  • Cancer Cell Proliferation Inhibition : Some derivatives have been tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.

Q & A

Q. What are the established synthetic routes for N-(2-Chlorophenethyl)pyrrolidin-2-amine dihydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or reductive amination between pyrrolidine derivatives and 2-chlorophenethyl precursors. Controlled conditions (e.g., anhydrous solvents, inert atmosphere) are critical to minimize side reactions. For optimization, employ Design of Experiments (DoE) to systematically vary parameters like temperature, solvent polarity, and catalyst concentration. Reaction progress can be monitored via thin-layer chromatography (TLC), with purification achieved using flash chromatography or recrystallization .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : Assign proton/carbon peaks to verify the pyrrolidine ring, chlorophenethyl substituent, and dihydrochloride salt formation.
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion).
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% is standard for pharmacological studies).
  • Elemental Analysis : Validate stoichiometry of C, H, N, and Cl .

Q. What are the recommended storage conditions to ensure compound stability?

Store at −20°C in airtight, light-resistant containers under desiccation (e.g., with silica gel). Stability under accelerated conditions (e.g., 40°C/75% relative humidity) should be tested via HPLC to detect degradation products like oxidized amines or hydrolyzed chlorophenyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities for this compound?

Discrepancies may arise from variations in assay conditions (e.g., buffer pH, membrane preparation methods). To address this:

  • Validate Assays : Use positive controls (e.g., known serotonin/dopamine receptor ligands).
  • Orthogonal Methods : Compare radioligand binding data with functional assays (e.g., cAMP accumulation).
  • Purity Verification : Re-test batches with conflicting results using HPLC-MS to rule out impurities .

Q. What computational strategies are effective in predicting the compound’s interaction with neurological targets?

  • Molecular Docking : Simulate binding poses at serotonin (5-HT2A) or dopamine (D2) receptors using software like AutoDock Vina.
  • Molecular Dynamics (MD) : Assess stability of ligand-receptor complexes over nanosecond timescales.
  • Quantitative Structure-Activity Relationship (QSAR) : Corrogate structural features (e.g., chlorophenyl orientation) with activity data from analogs .

Q. How can synthetic byproducts or degradation pathways be systematically characterized?

  • LC-MS/MS : Identify trace byproducts (e.g., N-alkylated impurities) during synthesis.
  • Forced Degradation Studies : Expose the compound to heat, light, or oxidative stress (e.g., H2O2) and profile products via HRMS.
  • Mechanistic Probes : Use isotopic labeling (e.g., deuterated solvents) to track reaction pathways .

Q. What experimental designs are suitable for evaluating the compound’s pharmacokinetic properties in preclinical models?

  • In Vitro ADME : Assess metabolic stability using liver microsomes and permeability via Caco-2 cell monolayers.
  • In Vivo Studies : Design dose-response protocols with plasma sampling at multiple timepoints. Analyze samples using LC-MS/MS to calculate AUC, half-life, and clearance .

Methodological Resources Table

Research Aspect Recommended Techniques Key References
Synthesis OptimizationDoE, TLC, Flash Chromatography
Structural Validation¹H/¹³C NMR, ESI-MS, Elemental Analysis
Receptor Binding StudiesRadioligand Assays, cAMP Functional Assays
Computational ModelingAutoDock Vina, GROMACS, QSAR
Stability ProfilingAccelerated Stability Testing, LC-MS/MS

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